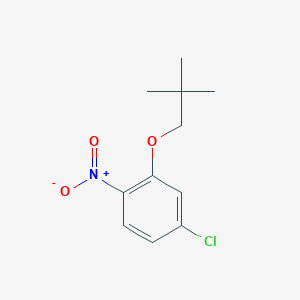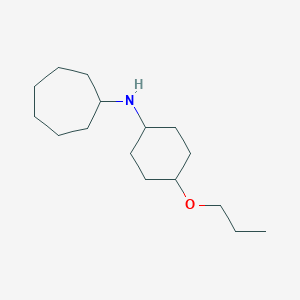
N-(4-propoxycyclohexyl)cycloheptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-propoxycyclohexyl)cycloheptanamine: is a chemical compound with the molecular formula C16H31NO . It is known for its unique structure, which includes a cycloheptane ring and a propoxy-substituted cyclohexane ring.
Preparation Methods
The synthesis of N-(4-propoxycyclohexyl)cycloheptanamine typically involves the reaction of cycloheptanamine with 4-propoxycyclohexyl derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(4-propoxycyclohexyl)cycloheptanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the propoxy group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4-propoxycyclohexyl)cycloheptanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-propoxycyclohexyl)cycloheptanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4-propoxycyclohexyl)cycloheptanamine can be compared with other similar compounds such as:
N-(4-propylcyclohexyl)cycloheptanamine: Similar structure but with a propyl group instead of a propoxy group.
Cycloheptanamine derivatives: Various derivatives with different substituents on the cyclohexane or cycloheptane rings.
The uniqueness of this compound lies in its specific propoxy substitution, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
920280-57-5 |
|---|---|
Molecular Formula |
C16H31NO |
Molecular Weight |
253.42 g/mol |
IUPAC Name |
N-(4-propoxycyclohexyl)cycloheptanamine |
InChI |
InChI=1S/C16H31NO/c1-2-13-18-16-11-9-15(10-12-16)17-14-7-5-3-4-6-8-14/h14-17H,2-13H2,1H3 |
InChI Key |
QVAZYEAUVJMFJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCC(CC1)NC2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene](/img/structure/B12625801.png)

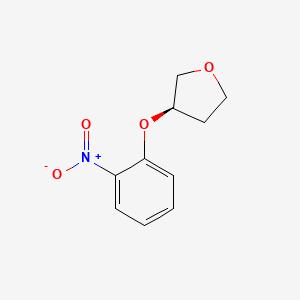
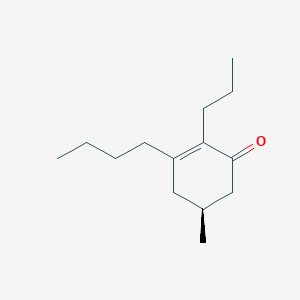
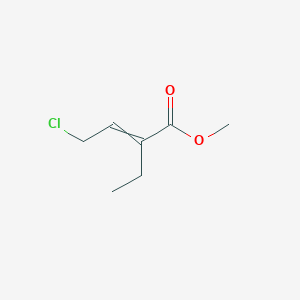
![(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine](/img/structure/B12625832.png)
![2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12625835.png)

![6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625840.png)

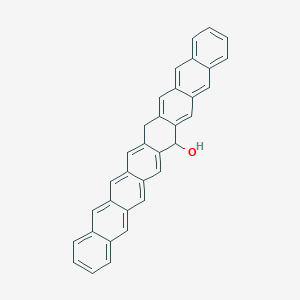

![methyl N-{[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetyl}glycinate](/img/structure/B12625890.png)
